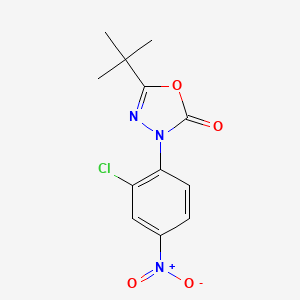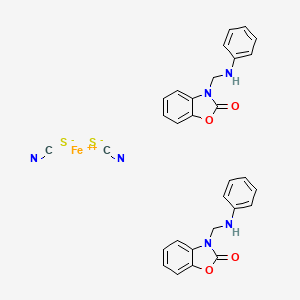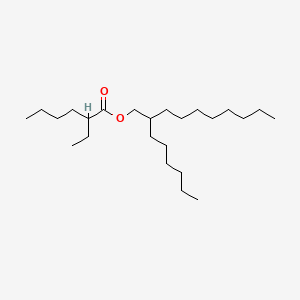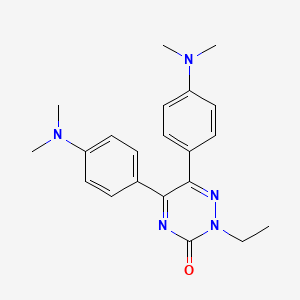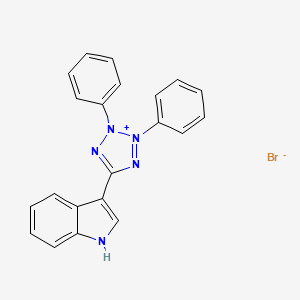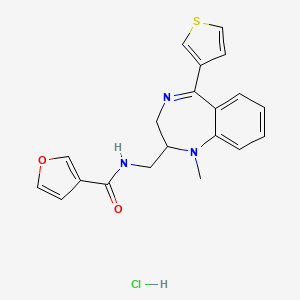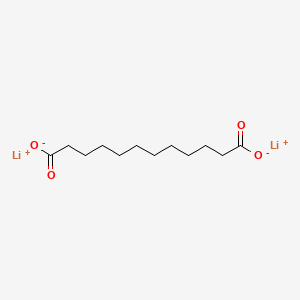
Dilithium dodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium dodecanedioate is an organometallic compound that features two lithium atoms bonded to a dodecanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium dodecanedioate can be synthesized through the reaction of dodecanedioic acid with lithium reagents. One common method involves the reaction of dodecanedioic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the pure compound . Another method involves the use of lithium alkyls or lithium amides in an organic solvent, which reacts with dodecanedioic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using lithium hydroxide or lithium carbonate with dodecanedioic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium salts of higher oxidation states.
Reduction: It can be reduced to form lithium alkoxides or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions where the lithium atoms are replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or metal halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate, while reduction may produce lithium alkoxides. Substitution reactions can result in the formation of various organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Dilithium dodecanedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of polymers, coatings, and other materials with unique properties
Wirkmechanismus
The mechanism of action of dilithium dodecanedioate involves its interaction with various molecular targets and pathways. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dilithium dodecanedioate include:
Dilithium 1,3-butadiene: An organometallic compound with similar reactivity and applications.
Dilithium hydroquinone: Used in lithium-ion batteries and other electrochemical applications.
Dodecanedioic acid: The parent compound of this compound, used in various industrial applications
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of two lithium atoms bonded to a dodecanedioate moiety provides unique chemical properties that are not found in other similar compounds. This makes it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
84434-86-6 |
|---|---|
Molekularformel |
C12H20Li2O4 |
Molekulargewicht |
242.2 g/mol |
IUPAC-Name |
dilithium;dodecanedioate |
InChI |
InChI=1S/C12H22O4.2Li/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
WZSAITQULFOWSY-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
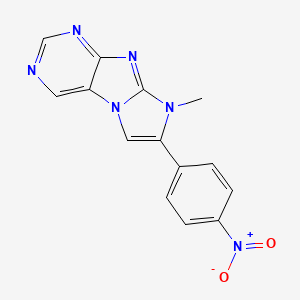
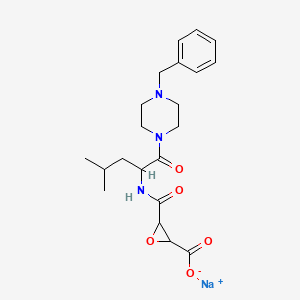
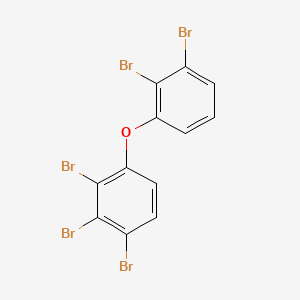
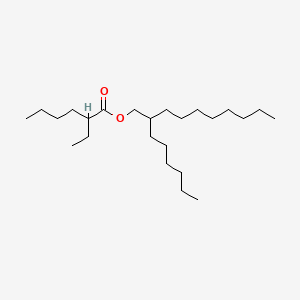
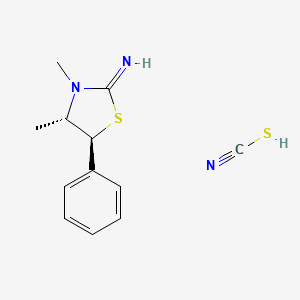
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
